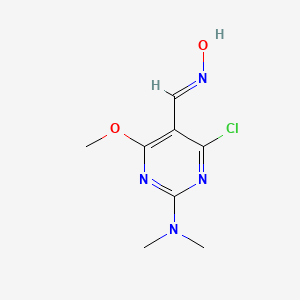

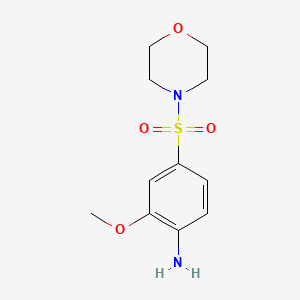

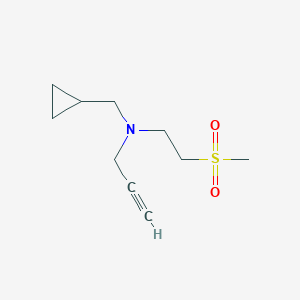

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime, also known as 4-CDA-6-MOX, is an organic compound with a wide range of scientific applications. It is a versatile intermediate in organic synthesis, used in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of polymers and in the preparation of medicinal and industrial products. 4-CDA-6-MOX is an important intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, and has been widely studied for its biological and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- The compound and its derivatives have been studied for their reactivity and structural transformations. For instance, dimethylaminopyrimidine derivatives, including 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime, undergo quaternization and spontaneous loss of methyl iodide to yield oxopyrimidines. These reactions exemplify the unique lability of the dimethylamino group in these compounds (Brown & Teitei, 1965).

Antibacterial Properties

- Certain pyrimidine derivatives, including those related to the compound , have been noted for their antibacterial properties. These compounds have shown efficacy in inhibiting the growth of bacteria like Escherichia coli and Staphylococcus aureus (Govori-Odai et al., 2007).

Synthesis of Spin Probes

- Derivatives of the compound have been used in the synthesis of pH-sensitive spin probes. This involves conversion to cyano derivatives and reaction with primary or secondary amines to form imidazole oxides, which are useful in scientific research (Kirilyuk et al., 2003).

Antioxidant Properties

- Research into pyrimidine derivatives, including those similar to 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime, has revealed interesting antioxidant properties. These studies provide insights into the synthesis and reactivity of such compounds, which could have potential applications in healthcare and material science (Wijtmans et al., 2004).

Model Compounds in RNA Research

- Pyrimidine derivatives have been used as model compounds in the study of biologically important betainic guanines present in RNA. This helps in understanding the structure and function of RNA at a molecular level (SchmidtAndreas & KindermannMarkus Karl, 2001).

Chemistry of Ortho-palladated Oximes

- The chemistry of ortho-palladated oximes, derived from compounds similar to the one , has been explored. These studies provide insights into the structural characterization and aqueous chemistry of such complexes, which can be crucial in various chemical applications (Ryabov et al., 1992).

Synthesis of Heteroaryl Substituted Enamines

- Research has been conducted on the preparation of heteroaryl substituted enamines from compounds like 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime. This has applications in the development of new organic compounds and could be useful in pharmaceuticals (Antončopar et al., 1996).

Mechanistic Studies in Organic Chemistry

- The compound has been used in studies focusing on mechanistic aspects in organic chemistry, such as oxime-nitrone isomerization. These studies contribute to a deeper understanding of chemical reactions and synthesis (Gotoh et al., 1996).

Synthesis of Pyrazolo[4,3‐c]pyridines

- The compound and its derivatives have been utilized in the synthesis of pyrazolo[4,3‐c]pyridines, demonstrating its versatility in organic synthesis and potential applications in developing new chemical entities (Vilkauskaitė et al., 2011).

Applications in Fluorescent Sensing

- A functional organic linker similar to the compound has been used to develop a sensitive europium sensor for ClO−. This has applications in the field of molecular-based probes and could be significant in environmental and chemical sensing (Zhou et al., 2018).

Propiedades

IUPAC Name |

(NE)-N-[[4-chloro-2-(dimethylamino)-6-methoxypyrimidin-5-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4O2/c1-13(2)8-11-6(9)5(4-10-14)7(12-8)15-3/h4,14H,1-3H3/b10-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVGCUYZNGBFCG-ONNFQVAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C(=N1)Cl)C=NO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=C(C(=N1)Cl)/C=N/O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

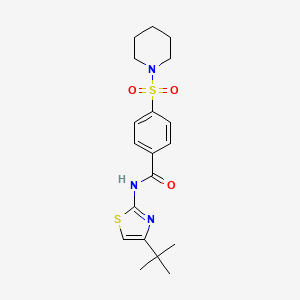

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377281.png)

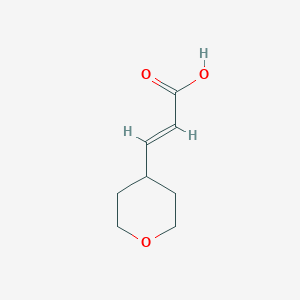

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2377282.png)

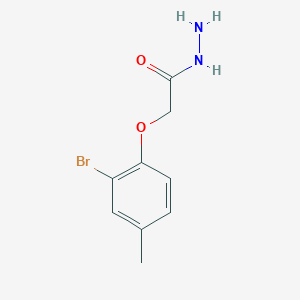

![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2377298.png)

![N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2377302.png)